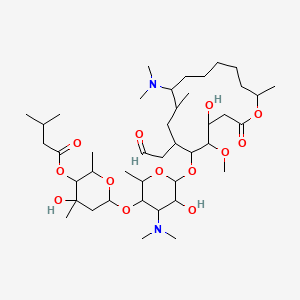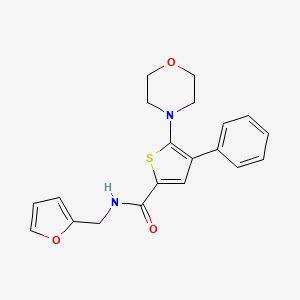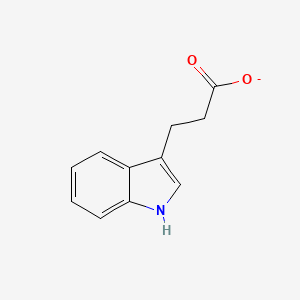
Acide gadoléique
Vue d'ensemble
Description
L’acide gadoleïque, également connu sous le nom d’acide cis-9-eicosénoïque, est un acide gras insaturé de formule moléculaire C20H38O2. Il est un composant important de certaines huiles de poisson, y compris l’huile de foie de morue. Le nom « gadoleïque » est dérivé du genre de la morue (Gadus) et du mot latin « oleum » (huile). Ce composé est l’un des nombreux acides eicosénoïques, qui se caractérisent par une chaîne de 20 carbones avec une seule double liaison .
Applications De Recherche Scientifique
L’acide gadoleïque a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de diverses molécules complexes.
Biologie : Étudié pour son rôle dans la structure et la fonction des membranes cellulaires.
Médecine : Enquête sur ses avantages anti-inflammatoires et cardiovasculaires potentiels.
Industrie : Utilisé dans la production de lubrifiants, de tensioactifs et de cosmétiques
Mécanisme D'action
Le mécanisme d’action de l’acide gadoleïque implique son incorporation dans les membranes cellulaires, où il influence la fluidité et la fonction de la membrane. Il peut également agir comme un ligand pour certains récepteurs, modulant les voies de signalisation impliquées dans l’inflammation et le métabolisme. Les cibles moléculaires et les voies exactes sont encore à l’étude, mais il est connu qu’il interagit avec les enzymes impliquées dans le métabolisme des lipides .
Analyse Biochimique
Biochemical Properties
Gadoleic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of triglycerides into free fatty acids and glycerol. Gadoleic acid is also involved in the synthesis of complex lipids, including phospholipids and glycolipids, which are essential components of cell membranes . Additionally, gadoleic acid can be esterified to form glycerides, which are stored in adipose tissues and serve as energy reserves .
Cellular Effects
Gadoleic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, gadoleic acid can influence the expression of genes involved in fatty acid oxidation, lipid transport, and glucose metabolism . Furthermore, gadoleic acid has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
At the molecular level, gadoleic acid exerts its effects through various mechanisms. It can bind to and activate PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation . Gadoleic acid also interacts with membrane phospholipids, affecting membrane fluidity and the function of membrane-bound proteins . Additionally, gadoleic acid can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of pro-inflammatory eicosanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gadoleic acid can change over time due to its stability and degradation. Gadoleic acid is relatively stable at room temperature but can undergo oxidation when exposed to air and light, leading to the formation of peroxides and other degradation products . Long-term studies have shown that gadoleic acid can influence cellular function over extended periods, including changes in lipid metabolism and gene expression . In vitro studies have demonstrated that gadoleic acid can maintain its biological activity for several days under controlled conditions .
Dosage Effects in Animal Models
The effects of gadoleic acid vary with different dosages in animal models. At low to moderate doses, gadoleic acid has been shown to improve lipid profiles, reduce inflammation, and enhance insulin sensitivity . At high doses, gadoleic acid can have toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of gadoleic acid plateau at certain dosages, and further increases in dosage do not lead to additional benefits .
Metabolic Pathways
Gadoleic acid is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. It is metabolized by enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which facilitate its breakdown into acetyl-CoA units for energy production . Gadoleic acid can also be incorporated into complex lipids, such as phospholipids and triglycerides, through the action of acyltransferases . These metabolic pathways are essential for maintaining cellular energy balance and lipid homeostasis .
Transport and Distribution
Within cells and tissues, gadoleic acid is transported and distributed by various mechanisms. It can be transported in the bloodstream bound to albumin or as part of lipoprotein particles . Gadoleic acid is taken up by cells through fatty acid transporters, such as CD36 and fatty acid-binding proteins, which facilitate its entry into the cytoplasm . Once inside the cell, gadoleic acid can be directed to different cellular compartments, including the mitochondria for beta-oxidation or the endoplasmic reticulum for lipid synthesis .
Subcellular Localization
Gadoleic acid is localized in various subcellular compartments, where it exerts its activity and function. It is primarily found in the endoplasmic reticulum, where it is involved in lipid synthesis and modification . Gadoleic acid can also be incorporated into mitochondrial membranes, influencing mitochondrial function and energy production . Additionally, gadoleic acid is present in lipid droplets, where it serves as an energy reserve and participates in lipid storage and mobilization .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide gadoleïque peut être synthétisé par différentes méthodes. Une approche courante implique la réduction asymétrique de composés intermédiaires tels que les dérivés d’esters d’acide 3-hydroxy-5-oxo-6-hepténoïque. Ce processus comprend l’hydrolyse alcaline et les étapes de purification ultérieures pour obtenir des dérivés d’acide gadoleïque de haute qualité .
Méthodes de production industrielle : La production industrielle d’acide gadoleïque implique généralement l’extraction à partir de sources naturelles, telles que les huiles de poisson. L’huile est soumise à des procédés tels que la saponification, suivie de techniques de purification telles que la distillation et la cristallisation pour isoler l’acide gras .
Analyse Des Réactions Chimiques
Types de réactions : L’acide gadoleïque subit diverses réactions chimiques, notamment :
Oxydation : L’acide gadoleïque peut être oxydé pour former des hydroperoxydes et d’autres produits d’oxydation.
Réduction : La double liaison de l’acide gadoleïque peut être réduite pour former des acides gras saturés.
Substitution : Le groupe carboxyle peut participer à des réactions d’estérification et d’amidation.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Hydrogénation catalytique utilisant des catalyseurs de palladium ou de platine.
Substitution : Les chlorures d’acides et les amines sont souvent utilisés pour les réactions d’amidation.
Produits principaux :
Oxydation : Hydroperoxydes et alcools secondaires.
Réduction : Acides gras saturés comme l’acide eicosanoïque.
Substitution : Esters et amides d’acide gadoleïque.
Comparaison Avec Des Composés Similaires
L’acide gadoleïque est similaire à d’autres acides gras monoinsaturés à longue chaîne, tels que l’acide oléique et l’acide érucique. Il est unique dans sa structure spécifique et la position de la double liaison. Cette unicité contribue à ses propriétés physiques et chimiques distinctes, telles que le point de fusion et la réactivité.
Composés Similaires :
Acide Oléique : Un acide gras monoinsaturé avec une chaîne de 18 carbones et une double liaison à la 9e position.
Acide Érucique : Un acide gras monoinsaturé avec une chaîne de 22 carbones et une double liaison à la 13e position
Les propriétés spécifiques de l’acide gadoleïque le rendent précieux dans diverses applications, le distinguant de ces composés similaires.
Propriétés
IUPAC Name |
(Z)-icos-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJBNNIYVWPHFW-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045292 | |
| Record name | Gadoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29204-02-2 | |
| Record name | Gadoleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29204-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadoleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GADOLEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-N-[(5S,6S)-1-azabicyclo[3.3.1]nonan-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1230821.png)
![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)
![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)

![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
![4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1230827.png)
![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)


![3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1230841.png)
